molecular formula C114H218O6 B12658862 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol CAS No. 97337-88-7

1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol

Cat. No.: B12658862
CAS No.: 97337-88-7
M. Wt: 1684.9 g/mol
InChI Key: IJHGPLLMPZZQLH-NUDMUACSSA-N
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Description

1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is a complex organic compound with the molecular formula C114H218O6 It is characterized by the presence of multiple octadec-9-en-1-yl groups attached to a D-glucitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol typically involves the esterification of D-glucitol with octadec-9-en-1-yl groups. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful attachment of the octadec-9-en-1-yl groups to the D-glucitol backbone .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-mannitol
  • 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-sorbitol
  • 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-galactitol

Uniqueness

1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is unique due to its specific structural arrangement and the presence of multiple octadec-9-en-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

97337-88-7

Molecular Formula

C114H218O6

Molecular Weight

1684.9 g/mol

IUPAC Name

(E)-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(E)-octadec-9-enoxy]hexoxy]octadec-9-ene

InChI

InChI=1S/C114H218O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-103-115-109-111(117-105-99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)113(119-107-101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)114(120-108-102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)112(118-106-100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)110-116-104-98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,111-114H,7-48,61-110H2,1-6H3/b55-49+,56-50+,57-51+,58-52+,59-53+,60-54+/t111-,112+,113-,114-/m1/s1

InChI Key

IJHGPLLMPZZQLH-NUDMUACSSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)COCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C(C(C(COCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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